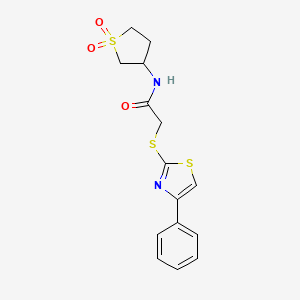

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, structural analysis, and biological evaluation, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acylation reactions where an amine is reacted with an activated carboxylic acid or its derivatives. For example, in one study, a heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another synthesis involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, which was prepared from dichloroacetyl chloride and aniline . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of one compound was determined by single crystal X-ray crystallography and was found to exhibit intermolecular hydrogen bonds . Another compound's structure was solved using direct methods and refined to a final R-factor of 0.042 for observed reflections . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored through computational methods such as density functional theory (DFT). For example, Fukui function analysis and electrophilicity-based charge transfer methods were used to examine the interactions between a synthesized compound and DNA bases . Such analyses could provide insights into the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and intermolecular interactions. The crystal packing and hydrogen bonding patterns contribute to these properties . Additionally, the presence of functional groups like chloro, fluoro, or cyano groups can influence these properties, as seen in the synthesized compounds .

Relevant Case Studies

The biological evaluation of acetamide derivatives is an important aspect of their analysis. The antimicrobial and antioxidant activities of these compounds are often assessed using assays like the ABTS antioxidant assay and microdilution methods. For instance, one compound exhibited moderate antioxidant activity and significant activity against bacterial strains and yeasts . Another compound showed potent naloxone-reversible analgesic effects in a mouse model . These case studies highlight the potential therapeutic applications of acetamide derivatives, which could be relevant for "this compound".

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has focused on the synthesis and evaluation of derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide for antitumor activities. For instance, new derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity against a wide range of human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the potential of these derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antifungal and Plant Growth Regulating Activities

Compounds synthesized from this compound have been found to exhibit antifungal and plant growth regulating activities. These findings suggest potential applications in agriculture for controlling fungal diseases and regulating plant growth (Li Fa-qian et al., 2005).

Antibacterial and Antimicrobial Properties

Several studies have explored the antibacterial and antimicrobial properties of this compound derivatives. These compounds have demonstrated significant activity against various bacterial strains and yeasts, indicating their potential as leads in the design of new antibacterial agents (Cakmak et al., 2022).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes have been studied, with monomers synthesized through amidification reactions displaying promising optical band gaps and switching times. These properties suggest applications in electronic devices and materials (Camurlu & Guven, 2015).

Cholinesterase Inhibition

Novel triazole derivatives containing the thioamide group have been synthesized and evaluated for their cholinesterase inhibition potential. These compounds show moderate to good activities against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in the treatment of diseases associated with cholinesterase activity (Riaz et al., 2020).

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S3/c18-14(16-12-6-7-23(19,20)10-12)9-22-15-17-13(8-21-15)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBSYJVODULVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)